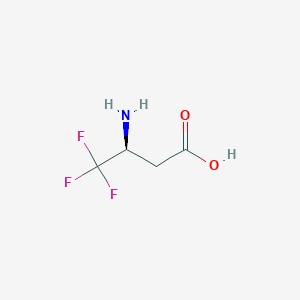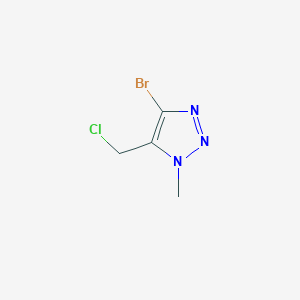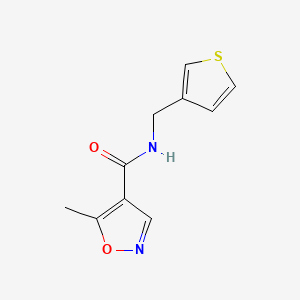
N-(4-((3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)phenyl)ethanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-((3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)phenyl)ethanamide” is a complex organic compound. Based on its nomenclature, it contains an isoxazole ring, which is a five-membered ring with three carbon atoms and one oxygen and nitrogen each . It also contains a chlorophenyl group, suggesting the presence of a benzene ring with a chlorine atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized and studied. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and their molecular structures confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
Mecanismo De Acción
N-(4-((3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)phenyl)ethanamide works by binding to the ghrelin receptor, which is primarily located in the hypothalamus and pituitary gland. This binding stimulates the release of GH and IGF-1, which in turn promotes growth and repair of tissues throughout the body. This compound also has a number of other effects, including increasing appetite, improving sleep quality, and reducing inflammation.
Biochemical and Physiological Effects:
In addition to its effects on GH and IGF-1 levels and body composition, this compound has been shown to have a number of other biochemical and physiological effects. These include improving bone density, increasing muscle strength and endurance, and enhancing cognitive function. It has also been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-((3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)phenyl)ethanamide for lab experiments is its ability to stimulate GH and IGF-1 secretion without the need for exogenous administration of these hormones. This makes it a useful tool for studying the effects of these hormones on various physiological processes. However, it is important to note that this compound has a relatively short half-life and may require frequent dosing to maintain consistent levels in the body. Additionally, its effects on other physiological processes may complicate interpretation of experimental results.
Direcciones Futuras
There are a number of potential future directions for research on N-(4-((3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)phenyl)ethanamide. One area of interest is its potential as a treatment for age-related conditions such as sarcopenia and osteoporosis. Another area of interest is its potential as a cognitive enhancer, as it has been shown to improve memory and learning in animal models. Additionally, there is interest in exploring the potential of this compound in combination with other compounds for the treatment of various diseases, including cancer and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-(4-((3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)phenyl)ethanamide involves the reaction of 4-(aminomethyl)-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methylbenzamide with 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to yield the final compound.
Aplicaciones Científicas De Investigación
N-(4-((3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)phenyl)ethanamide has been extensively studied for its potential therapeutic applications. It has been shown to increase GH and IGF-1 levels in healthy adults and elderly individuals, as well as in patients with growth hormone deficiency (GHD). It has also been shown to improve body composition, including increasing lean body mass and reducing body fat, in both healthy and obese individuals.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-11-17(18(23-26-11)15-5-3-4-6-16(15)20)19(25)22-14-9-7-13(8-10-14)21-12(2)24/h3-10H,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZQNYZZKAECJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrimidine](/img/structure/B2787199.png)
![4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline](/img/structure/B2787201.png)

![2-(2-chlorophenyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2787205.png)
![N-(2,4-dimethylphenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2787206.png)
![N-[2-(4-fluorophenoxy)ethyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2787207.png)
![3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2787209.png)
![3,5-Dimethyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2787210.png)

![Methyl 1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxylate](/img/structure/B2787212.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]acetamide](/img/structure/B2787213.png)
